![molecular formula C18H16N4O2 B11687797 6-methyl-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11687797.png)
6-methyl-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide is a complex organic compound that features an indole moiety, a pyridine ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide typically involves the condensation of an indole derivative with a pyridine-3-carbohydrazide. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst such as methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole moiety, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
6-methyl-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-methyl-N’-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to cell proliferation, apoptosis, and immune response . The pyridine ring may also contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and are known for their biological significance.
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-3-10-22-15-7-5-4-6-14(15)16(18(22)24)20-21-17(23)13-9-8-12(2)19-11-13/h3-9,11,24H,1,10H2,2H3 |
InChI Key |
QOKWQFXWAHLSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.